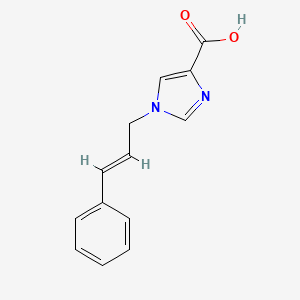

1-シンナミル-1H-イミダゾール-4-カルボン酸

概要

説明

“1-cinnamyl-1H-imidazole-4-carboxylic acid” is a compound that contains an imidazole group and a carboxylate group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole synthesis involves the formation of the imidazole ring through various reactions . The synthesis of imidazoles has been achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives have been widely utilized to generate different types of coordination polymers . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The melting point of a similar compound, 4-Imidazolecarboxylic acid, is 294-295 °C (lit.) .作用機序

Imidazole Group

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important structural motif in functional molecules and is utilized in a diverse range of applications . Imidazole derivatives show various biologically vital properties .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways .

Result of Action

Imidazole derivatives are known to have various biological effects .

実験室実験の利点と制限

1-cinnamyl-1H-imidazole-4-carboxylic acid is a useful compound for scientific research due to its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. One of the advantages of using 1-cinnamyl-1H-imidazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize, and it is readily available. Additionally, 1-cinnamyl-1H-imidazole-4-carboxylic acid is a relatively stable compound, and it is not easily degraded by heat or light. However, one of the limitations of using 1-cinnamyl-1H-imidazole-4-carboxylic acid in lab experiments is that it is not soluble in water, which can make it difficult to work with.

将来の方向性

The potential applications of 1-cinnamyl-1H-imidazole-4-carboxylic acid are far-reaching, and there are many potential future directions for research on this compound. One potential future direction is the investigation of 1-cinnamyl-1H-imidazole-4-carboxylic acid’s potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done on the potential use of 1-cinnamyl-1H-imidazole-4-carboxylic acid as a food preservative and as an ingredient in cosmetics. Additionally, further research could be done on the biochemical and physiological effects of 1-cinnamyl-1H-imidazole-4-carboxylic acid, as well as its potential use in the synthesis of various pharmaceuticals. Finally, further research could be done on the mechanism of action of 1-cinnamyl-1H-imidazole-4-carboxylic acid and its potential use in

科学的研究の応用

医薬品

イミダゾール誘導体は、幅広い生物学的および薬理学的活性を持っています . それらは、生物活性分子の合成において重要な役割を果たしています 、例えば、抗癌剤、抗老化剤、抗凝固剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤、酵素阻害剤などです .

合成化学

イミダゾール誘導体は、合成化学で広く用いられています . それらは、さまざまな日常的な用途で使用されている機能性分子における重要な成分です . 置換イミダゾールの位置選択的な合成のための新規手法の開発は、戦略的に重要です .

農業

イミダゾール誘導体は、選択的な植物生長調整剤、殺菌剤、除草剤としても機能します . それらは、農業部門のさまざまな用途で使用されています .

グリーンケミストリー

グリーンケミストリーの分野では、イミダゾール誘導体は、イオン液体およびN-ヘテロ環状カルベン(NHC)としての用途を拡大しています . 化学有機合成における環境に優しい手法の需要が高まっているため、それらはますます人気が高まっています .

工業化学

イミダゾールとその誘導体は、工業化学において用途を見いだす驚くべき汎用性を備えています . それらは、機能性材料の合成など、さまざまな用途で使用されています .

触媒

イミダゾール誘導体は、触媒の分野で展開されています . それらは、さまざまな触媒の合成に使用され、多くの化学反応の効率に貢献しています .

Safety and Hazards

特性

IUPAC Name |

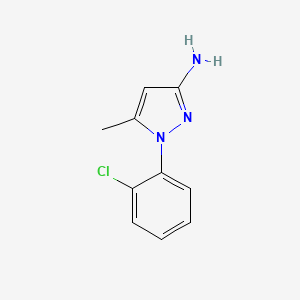

1-[(E)-3-phenylprop-2-enyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-9-15(10-14-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLYRULDYAMOB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1488899.png)

![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)

![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)

![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)

![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)

![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)